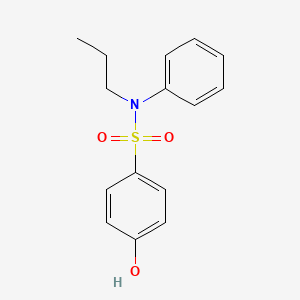

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid beinhaltet typischerweise die Reaktion von 4-Hydroxybenzolsulfonylchlorid mit N-Phenyl-N-propylamin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-5 °C, um die Reaktionsgeschwindigkeit zu kontrollieren und Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für verschiedene Anwendungen geeignet sind.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Sulfonamidgruppe kann reduziert werden, um ein Amin zu bilden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) und Salpetersäure (HNO3).

Hauptprodukte

Oxidation: Bildung von 4-Oxo-N-phenyl-N-propylbenzolsulfonamid.

Reduktion: Bildung von N-Phenyl-N-propylbenzolsulfonamid.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Arzneimitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und so deren Aktivität hemmen. Die Sulfonamidgruppe kann mit verschiedenen biologischen Signalwegen interagieren, was zu ihren therapeutischen Wirkungen führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind im Gange, um seinen Wirkmechanismus vollständig aufzuklären.

Eigenschaften

Molekularformel |

C15H17NO3S |

|---|---|

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-2-12-16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-11,17H,2,12H2,1H3 |

InChI-Schlüssel |

VUUWGEGTDFUSTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-phenyl-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-oxo-N-phenyl-N-propylbenzenesulfonamide.

Reduction: Formation of N-phenyl-N-propylbenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with various biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxy-N-phenylbenzamid: Ähnliche Struktur, jedoch ohne die Propylgruppe.

N-Phenylbenzolsulfonamid: Fehlt sowohl die Hydroxyl- als auch die Propylgruppe.

4-Hydroxybenzolsulfonamid: Fehlen der Phenyl- und Propylgruppe

Einzigartigkeit

4-Hydroxy-N-phenyl-N-propylbenzolsulfonamid ist durch das Vorhandensein sowohl der Hydroxyl- als auch der Propylgruppe einzigartig, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.